5-Hydroxybenzydamine hydrochloride is classified as a non-steroidal anti-inflammatory drug (NSAID). It is derived from benzydamine, which itself is synthesized from various precursors including methyl anthranilate and nitrous acid. The compound exhibits local anesthetic properties and is used in formulations aimed at reducing inflammation and pain.
The synthesis of 5-hydroxybenzydamine hydrochloride typically involves several key steps. One common method includes the reaction of methyl anthranilate with nitrous acid to produce an N-nitroso derivative. This intermediate undergoes reduction using sodium thiosulfate to yield a transient hydrazine, which can then form an enolate. The final step involves treating this enolate with 3-chloro-1-dimethylaminopropane, leading to the formation of benzydamine, which can be further processed to obtain 5-hydroxybenzydamine hydrochloride.
A patent outlines a method for purifying benzydamine hydrochloride through steam distillation followed by recrystallization from isobutanol, achieving high yields with minimal impurities .
The molecular formula for 5-hydroxybenzydamine hydrochloride is , indicating its composition of carbon, hydrogen, nitrogen, and oxygen. The structure features a benzyl group attached to a three-carbon propoxy chain with a dimethylamino group, characteristic of many NSAIDs.
Key structural data include:
5-Hydroxybenzydamine hydrochloride can participate in various chemical reactions typical of amines and alcohols. Notably, it can undergo:
The compound's reactivity profile allows it to be modified chemically for enhanced therapeutic effects or altered pharmacokinetics.
The mechanism of action for 5-hydroxybenzydamine hydrochloride primarily involves the inhibition of inflammatory mediators. It acts as a weak inhibitor of cyclooxygenase enzymes (COX), impacting prostaglandin synthesis at higher concentrations (≥1mM) but primarily exerts local effects at lower doses .
Additionally, it stabilizes cell membranes and inhibits the oxidative burst in neutrophils, which contributes to its anti-inflammatory properties. The compound has also been shown to inhibit tumor necrosis factor-alpha synthesis, further supporting its role in reducing inflammation .
5-Hydroxybenzydamine hydrochloride exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and concentration in pharmaceutical formulations .
5-Hydroxybenzydamine hydrochloride is widely used in clinical settings for:
5-Hydroxybenzydamine Hydrochloride is systematically named as 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazol-5-ol hydrochloride according to IUPAC conventions. Its molecular formula is C₁₉H₂₄ClN₃O₂, with a molecular weight of 361.9 g/mol. The compound is alternatively designated as 5-HOBA-HCl in pharmacological contexts. It features an indazole core structure substituted with a benzyl group at N1, a 3-(dimethylamino)propoxy chain at C3, and a phenolic hydroxyl group at C5 of the indazole ring. The hydrochloride salt form enhances its stability and crystallinity compared to the free base [9].
Table 1: Nomenclature and Molecular Identity
Property | Value/Designation |
---|---|
Systematic IUPAC Name | 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazol-5-ol hydrochloride |
Molecular Formula | C₁₉H₂₄ClN₃O₂ |
Molecular Weight | 361.9 g/mol |
CAS Registry Number | Not specified in sources |
Alternative Names | 5-HOBA-HCl; 5-Hydroxybenzydamine HCl |
5-Hydroxybenzydamine Hydrochloride exhibits no chiral centers due to its symmetrical dimethylamino group and planar indazole ring. Consequently, it lacks enantiomers or diastereomers. However, the molecule displays regioisomerism relative to the hydroxyl group's position:
The absence of stereoisomers simplifies its synthesis and purity analysis, as confirmed by chromatographic methods showing a single peak in HPLC .
Solubility
5-Hydroxybenzydamine Hydrochloride is sparingly soluble in water (0.5–1.2 mg/mL) but exhibits higher solubility in polar organic solvents:
Stability
Acid-Base Properties (pKa)
Table 2: Key Physicochemical Properties
Property | Value/Condition | Analytical Method |
---|---|---|
Water Solubility | 0.5–1.2 mg/mL (25°C) | Shake-flask HPLC |
logP (Octanol-Water) | 2.1 ± 0.3 | Chromatographic |
Melting Point | >150°C (decomposition) | Differential Scanning Calorimetry |
pKa1 | 9.1 (tertiary amine) | Potentiometric titration |
pKa2 | 10.2 (phenolic OH) | Potentiometric titration |
UV λₘₐₓ | 308 nm (0.1N HCl) | Spectrophotometry |
Structurally, 5-Hydroxybenzydamine Hydrochloride differs from Benzydamine Hydrochloride (C₁₉H₂₃N₃O·HCl) by a single hydroxyl group at C5 on the indazole ring. This modification significantly alters physicochemical behavior:
Polarity and Solubility
Electronic Effects
Thermal and Photochemical Stability
Table 3: Structural and Property Comparison
Property | 5-Hydroxybenzydamine HCl | Benzydamine HCl | Impact of Modification |
---|---|---|---|
Molecular Weight | 361.9 g/mol | 309.4 g/mol | +52.5 g/mol (hydroxyl + HCl) |
logP | 2.1 | 3.5 | Increased hydrophilicity |
Hydrogen Bond Donors | 2 (OH + HCl) | 1 (HCl) | Enhanced protein binding capacity |
UV λₘₐₓ | 308 nm | 306 nm | Red-shift due to auxochrome |
pKa (tertiary amine) | 9.1 | 8.9 | Electronic perturbation by OH |
The C5 hydroxylation facilitates unique molecular interactions in therapeutic contexts, such as enhanced hydrogen bonding with inflammatory enzymes (e.g., COX-2), though this falls outside the current scope [9].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8